molecular formula C20H18N2O5S2 B2728871 methyl 3-{phenyl[(phenylcarbamoyl)methyl]sulfamoyl}thiophene-2-carboxylate CAS No. 895263-93-1

methyl 3-{phenyl[(phenylcarbamoyl)methyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B2728871
CAS No.: 895263-93-1
M. Wt: 430.49
InChI Key: RQAIAHSOJVUFQA-UHFFFAOYSA-N
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Description

Methyl 3-{2-oxo-2-(phenylamino)ethylsulfamoyl}thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields of chemistry and pharmaceuticals. This particular compound is notable for its unique structure, which includes a thiophene ring, a sulfamoyl group, and a phenylamino moiety.

Scientific Research Applications

Methyl 3-{2-oxo-2-(phenylamino)ethylsulfamoyl}thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{2-oxo-2-(phenylamino)ethylsulfamoyl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions using sulfonyl chlorides and amines.

    Attachment of the Phenylamino Moiety: The phenylamino group can be attached through nucleophilic substitution reactions involving aniline derivatives.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2-oxo-2-(phenylamino)ethylsulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiophene ring and the phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Aniline derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of Methyl 3-{2-oxo-2-(phenylamino)ethylsulfamoyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfamoyl group is known to interact with sulfonamide receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate: A related compound with a similar thiophene core but different substituents.

    Thiophene-2-carboxylate derivatives: Various derivatives with different functional groups attached to the thiophene ring.

Uniqueness

Methyl 3-{2-oxo-2-(phenylamino)ethylsulfamoyl}thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfamoyl and phenylamino groups enhances its potential for diverse applications in research and industry.

This detailed article provides a comprehensive overview of Methyl 3-{2-oxo-2-(phenylamino)ethylsulfamoyl}thiophene-2-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 3-[(2-anilino-2-oxoethyl)-phenylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-27-20(24)19-17(12-13-28-19)29(25,26)22(16-10-6-3-7-11-16)14-18(23)21-15-8-4-2-5-9-15/h2-13H,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAIAHSOJVUFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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